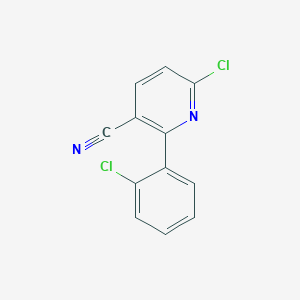

6-Chloro-2-(2-chlorophenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl2N2 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

6-chloro-2-(2-chlorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6Cl2N2/c13-10-4-2-1-3-9(10)12-8(7-15)5-6-11(14)16-12/h1-6H |

InChI Key |

CSBWNONUBCHLIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=N2)Cl)C#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Chloro 2 2 Chlorophenyl Nicotinonitrile Derivatives

Reactions Involving the Pyridine (B92270) Ring Halogen Atom(s)

The chlorine atom on the pyridine ring of 6-Chloro-2-(2-chlorophenyl)nicotinonitrile is susceptible to various transformations, primarily nucleophilic substitution, but also elimination and reductive dehalogenation.

Nucleophilic Displacement Reactions (e.g., with Amines, Alcohols, Thiols)

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the cyano group. This allows for its displacement by a range of nucleophiles.

With Amines: The reaction of 6-chloro-2-aryl-nicotinonitriles with various amines leads to the formation of the corresponding 6-amino-2-aryl-nicotinonitriles. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. In some cases, heating is required to drive the reaction to completion. For instance, the reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) proceeds readily to form 2-hydrazino-6-chloropyridine, which can be a precursor to the amino derivative. psu.edu The synthesis of 2-amino-4,6-diaryl-nicotinonitriles has been achieved from 2-chloro-4,6-diaryl-nicotinonitriles, indicating the feasibility of this transformation. arkat-usa.org

With Alcohols: Alkoxides, such as sodium methoxide, can displace the chlorine atom to form the corresponding 6-alkoxy-2-aryl-nicotinonitriles. The regioselectivity of nucleophilic substitution on dichloropyridines with alkali metal alkoxides has been studied, revealing that the choice of solvent and counter-ion can significantly influence the outcome. researchgate.net Non-polar, aprotic solvents tend to favor substitution at the position ortho to a directing group. researchgate.net

With Thiols: Thiolates are also effective nucleophiles for the displacement of the chloro group, yielding 6-thioether derivatives. Copper-catalyzed cross-coupling reactions of aryl thiols with aryl halides under mild, photoinduced conditions have been developed, offering an efficient method for C-S bond formation. organic-chemistry.org

Table 1: Nucleophilic Displacement Reactions of this compound Derivatives

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | 6-Amino-2-(2-chlorophenyl)nicotinonitrile | Solvent (e.g., Ethanol, DMF), Heat | psu.eduarkat-usa.org |

| Alcohol | Sodium Methoxide | 6-Methoxy-2-(2-chlorophenyl)nicotinonitrile | Solvent (e.g., Methanol, THF) | researchgate.net |

| Thiol | Thiophenol, Sodium Thiophenolate | 6-(Phenylthio)-2-(2-chlorophenyl)nicotinonitrile | Solvent (e.g., DMF), Base, optional Catalyst (e.g., CuI) | organic-chemistry.org |

Elimination Reactions to Form Unsaturated Pyridines

While less common for this specific substrate, under strongly basic conditions, elimination of HCl could potentially occur if there is an adjacent proton that can be abstracted, leading to the formation of a pyridyne intermediate. However, nucleophilic substitution is generally the more favored pathway for halo-pyridines of this type. The formation of arynes from aryl chlorides can be catalyzed by sodium alkoxide clusters. organic-chemistry.org

Reductive Dehalogenation Strategies

The chlorine atom on the pyridine ring can be removed through reductive dehalogenation. This can be achieved using various reducing agents, often in the presence of a catalyst. Catalytic reduction of chloropyridines has been accomplished using systems like palladium on carbon with a hydrogen source or polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. msu.edursc.org Copper(I) benzoate (B1203000) has also been shown to be effective in the catalytic reduction of halogenated pyridines. researchgate.net These methods offer a pathway to synthesize 2-(2-chlorophenyl)nicotinonitrile (B3291174) from its 6-chloro derivative.

Table 2: Reductive Dehalogenation of Chloropyridines

| Reducing System | Catalyst | Product | Typical Conditions | Reference |

| H₂ | Pd/C | Dehalogenated Pyridine | Solvent (e.g., Ethanol), Pressure | rsc.org |

| PMHS | Pd(OAc)₂ | Dehalogenated Pyridine | Solvent (e.g., THF), Room Temperature | msu.edu |

| Benzoic Acid | Copper(I) benzoate | Dehalogenated Pyridine | High Temperature | researchgate.net |

Transformations at the Nitrile (Cyano) Group

The nitrile group of this compound is a versatile functional handle that can be converted into other important chemical groups, such as carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles can yield either amides or carboxylic acids depending on the reaction conditions.

To Amides: Partial hydrolysis of the nitrile group under controlled conditions can afford the corresponding amide, 6-Chloro-2-(2-chlorophenyl)nicotinamide. This transformation can be challenging as the amide is also susceptible to hydrolysis. Milder acidic conditions or specific reagents are often employed to favor the formation of the amide. researchgate.net

To Carboxylic Acids: Complete hydrolysis of the nitrile group under more vigorous acidic or basic conditions leads to the formation of 6-Chloro-2-(2-chlorophenyl)nicotinic acid. This reaction typically involves heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).

Table 3: Hydrolysis of the Nitrile Group

| Product | Reagents | Conditions | Reference |

| Amide | H₂O, mild H⁺ or OH⁻ | Controlled temperature and time | researchgate.net |

| Carboxylic Acid | H₂O, strong H⁺ or OH⁻ | Reflux | google.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding [6-Chloro-2-(2-chlorophenyl)pyridin-3-yl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or palladium catalyst). google.com The choice of reducing agent and conditions can be critical to avoid the reduction of other functional groups present in the molecule.

Table 4: Reduction of the Nitrile Group

| Product | Reducing Agent | Typical Conditions | Reference |

| Primary Amine | LiAlH₄ | Anhydrous solvent (e.g., THF, ether) | google.com |

| Primary Amine | H₂ / Raney Ni | High pressure, elevated temperature | psu.edu |

Cycloaddition Reactions (e.g., with Azides to form Tetrazoles)

The nitrile functional group in this compound and its derivatives is a key site for cycloaddition reactions, particularly with azide (B81097) compounds to form tetrazole rings. This transformation is significant as the tetrazole ring is considered a bioisostere for the carboxylic acid group, often leading to improved metabolic stability and bioavailability in drug candidates.

The reaction, a [3+2] cycloaddition, typically involves heating the nicotinonitrile derivative with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). nih.govyoutube.com The presence of a Lewis acid or a proton source can activate the nitrile group, facilitating the attack by the azide anion. youtube.com The general mechanism is believed to proceed through the formation of an activated nitrile intermediate, which is then attacked by the azide to form a linear intermediate that subsequently cyclizes to the tetrazole ring. youtube.com

Several methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles have been reported. nih.govorganic-chemistry.orgorganic-chemistry.org A common procedure involves reacting the nitrile with sodium azide and ammonium (B1175870) chloride in DMF at elevated temperatures. nih.govyoutube.com Alternatively, zinc chloride can be used as a catalyst in water, providing a greener reaction condition for a broad range of nitrile substrates. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction, leading to high yields in shorter reaction times. organic-chemistry.orgorganic-chemistry.org

| Nitrile Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Benzonitrile | Sodium azide, ammonium chloride, DMF, heat | 5-Phenyl-1H-tetrazole | youtube.com |

| Various aryl and alkyl nitriles | Sodium azide, zinc chloride, water, reflux | Corresponding 5-substituted-1H-tetrazoles | organic-chemistry.org |

| Various nitriles | Sodium azide, trimethylsilyl (B98337) chloride, N-methyl-2-pyrrolidone (NMP), microwave | Corresponding 5-substituted-1H-tetrazoles | organic-chemistry.org |

| Methyl 2-cyano-6-R-furo[2,3-b]pyrrole-5-carboxylates | Sodium azide, ammonium chloride, DMF | Methyl 2-(5'-tetrazolyl)-6-R-furo[2,3-b]pyrrole-5-carboxylates | mdpi.com |

Reactivity of the Phenyl Substituent and its Chlorine Atom

The 2-(2-chlorophenyl) substituent on the nicotinonitrile core offers additional sites for chemical modification, including reactions on the phenyl ring itself and transformations involving the chlorine atom.

Reactions on the Phenyl Ring (e.g., electrophilic aromatic substitution, further functionalization)

The phenyl ring, being an aromatic system, is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The reactivity and regioselectivity of these substitutions are influenced by the existing substituents: the chlorine atom and the nicotinonitrile moiety. The chlorine atom is an ortho-, para-director and a deactivator, while the electronic effect of the nicotinonitrile group will also influence the position of further substitution.

Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids) and sulfonation (using fuming sulfuric acid). youtube.commasterorganicchemistry.comyoutube.com These reactions introduce nitro (-NO2) or sulfonic acid (-SO3H) groups onto the phenyl ring, respectively. The conditions for these reactions typically involve strong acids to generate the potent electrophiles (NO2+ and SO3 or HSO3+). youtube.commasterorganicchemistry.com Further functionalization of the phenyl ring can be achieved through various other reactions, such as Friedel-Crafts alkylation and acylation, although these may be less effective due to the deactivating nature of the chlorine atom. masterorganicchemistry.com The introduction of new functional groups can significantly alter the biological and physicochemical properties of the parent molecule.

Interconversion of the Phenyl-bound Chlorine Atom

The chlorine atom on the phenyl ring can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. More commonly, the chlorine atom can be utilized in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions could potentially be used to replace the chlorine with other functional groups such as aryl, alkyl, or amino groups, respectively. These transformations would allow for the synthesis of a diverse library of analogues with modified properties.

Ring-Fusion and Heterocyclic Annulation Reactions

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. The reactive sites on the pyridine ring, particularly the chlorine atom at the 6-position and the nitrile group, can participate in intramolecular cyclization reactions to form bicyclic and polycyclic structures.

Synthesis of Fused Pyridine Systems (e.g., Thienopyridines, Furo[2,3-b]pyridines, Pyrido[2,3-d]pyrimidines, Triazolopyridines)

Thienopyridines: The synthesis of thienopyridine derivatives can be achieved from nicotinonitrile precursors. For example, a pyridine derivative was used for the preparation of a thienopyridine derivative. researchgate.net

Furo[2,3-b]pyridines: Furo[2,3-b]pyridine (B1315467) derivatives can be synthesized from nicotinonitrile precursors through Thorpe-Ziegler ring cyclization. eurjchem.com A new series of furo[2,3-b]pyridine derivatives were synthesized in two steps, where cyano-(2H)-pyridones were converted to the corresponding nicotinonitriles, followed by cyclization. eurjchem.com Another approach involves a concise 4-step synthesis of furo[2,3-b]pyridines with handles for palladium-mediated cross-coupling reactions. nih.gov

Pyrido[2,3-d]pyrimidines: Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activity. researchgate.netnih.govrsc.org Their synthesis often involves the cyclization of appropriately substituted nicotinonitrile derivatives. researchgate.netnih.govrsc.org For instance, o-aminonicotinonitriles can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidines. nih.govrsc.org

Triazolopyridines: Triazolopyridines can be synthesized through various routes, including the intramolecular annulation of N-(2-pyridyl)amidines or via microwave-assisted catalyst-free methods from enaminonitriles and benzohydrazides. nih.gov A preparation method for triazolopyridine derivatives involves the microwave radiation ring-closing reaction of 2-hydrazino-3-chloropyridine with an acid in the presence of POCl3. google.com

| Fused System | Synthetic Approach | Starting Material Example | Reference |

|---|---|---|---|

| Thienopyridines | Reaction of a pyridine derivative | Diaryl-3-cyano-1H-pyridinone derivative | researchgate.net |

| Furo[2,3-b]pyridines | Thorpe-Ziegler ring cyclization | Cyano-(2H)-pyridones | eurjchem.com |

| Pyrido[2,3-d]pyrimidines | Acylation/thioacylation and intramolecular heterocyclization | o-aminonicotinonitrile | nih.govrsc.org |

| Triazolopyridines | Microwave-assisted catalyst-free reaction | Enaminonitriles and benzohydrazides | nih.gov |

Formation of Macrocyclic Structures Incorporating Nicotinonitrile Units

The incorporation of nicotinonitrile units into macrocyclic structures is an area of growing interest. Macrocycles are large ring structures that can exhibit unique host-guest chemistry and biological activities. colorado.edu While specific examples detailing the direct use of "this compound" in macrocycle synthesis are not prevalent in the provided search results, the general principles of macrocyclization can be applied.

The synthesis of macrocycles often involves the reaction of two or more building blocks under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com For instance, tetra-tetrazole macrocycles have been synthesized by linking bis(tetrazole)benzene units with alkyl chains. mdpi.com Similarly, nicotinonitrile derivatives could potentially be used as building blocks in the synthesis of novel macrocyclic compounds. A novel macrocyclization of carbon dioxide with 3-triflyloxybenzynes and tetrahydrofuran (B95107) has been reported to give 14-membered macrolactones. rsc.org These synthetic strategies could potentially be adapted to incorporate nicotinonitrile moieties, leading to new classes of macrocyclic compounds with interesting properties.

Spectroscopic and Structural Elucidation of 6 Chloro 2 2 Chlorophenyl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the carbon skeleton and the placement of substituents.

The ¹H NMR spectrum of 6-Chloro-2-(2-chlorophenyl)nicotinonitrile is expected to display signals corresponding to the six protons distributed across its two aromatic rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro substituents, the nitrile group, and the nitrogen atom in the pyridine (B92270) ring, causing most signals to appear in the downfield region (typically δ 7.0-9.0 ppm). libretexts.orgorganicchemistrydata.org

The pyridine ring contains two protons. The proton at the 4-position (H4) and the proton at the 5-position (H5) are expected to appear as doublets due to coupling with each other (ortho-coupling, ³J). The 2-chlorophenyl ring has four protons (H3', H4', H5', H6'). These protons would exhibit a more complex splitting pattern of multiplets, including doublets and triplets, arising from their mutual couplings. rsc.orgchemicalbook.com

The expected coupling constants (J), which measure the interaction between neighboring protons, are critical for assignment. Typical ³J (ortho) coupling constants in aromatic systems range from 7 to 9 Hz, while ⁴J (meta) couplings are smaller (2-3 Hz) and ⁵J (para) couplings are often negligible. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H4 | 7.8 - 8.2 | d (doublet) | ³J(H4-H5) ≈ 8.0 |

| H5 | 7.5 - 7.9 | d (doublet) | ³J(H5-H4) ≈ 8.0 |

| H3' | 7.6 - 8.0 | m (multiplet) | - |

| H4' | 7.3 - 7.6 | m (multiplet) | - |

| H5' | 7.3 - 7.6 | m (multiplet) | - |

| H6' | 7.4 - 7.8 | m (multiplet) | - |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should display 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment. libretexts.org

The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of δ 115-120 ppm. The carbons directly bonded to chlorine atoms (C6 and C2') will be shifted downfield. Carbons attached to the electronegative nitrogen atom (C2 and C6) will also show significant downfield shifts. libretexts.orgdocbrown.info The remaining aromatic carbons will appear in the typical δ 120-140 ppm region. The carbon atom at the junction of the two rings (C2) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158 - 162 |

| C3 | 110 - 115 |

| C4 | 140 - 144 |

| C5 | 125 - 129 |

| C6 | 152 - 156 |

| C≡N | 116 - 119 |

| C1' | 135 - 139 |

| C2' | 132 - 136 |

| C3' | 129 - 132 |

| C4' | 130 - 133 |

| C5' | 127 - 130 |

| C6' | 128 - 131 |

Note: These are predicted values based on analogous structures and substituent effects. Quaternary carbon signals are typically weaker than those of protonated carbons.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. libretexts.orglibretexts.org A COSY spectrum would show cross-peaks connecting H4 and H5 on the pyridine ring, confirming their adjacency. Similarly, it would reveal the coupling network among the four protons on the 2-chlorophenyl ring (H3' through H6'). The absence of cross-peaks between the two ring systems would confirm they are not directly bonded through protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). harvard.edu An HSQC spectrum would allow for the direct assignment of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals. For example, the signal for H5 would show a cross-peak to the signal for C5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. youtube.com Key HMBC correlations expected for this compound would include:

A correlation between protons on the chlorophenyl ring (e.g., H6') and the C2 carbon of the pyridine ring, confirming the connectivity between the two rings.

Correlations from H4 and H5 to the nitrile carbon (C≡N), confirming its position at C3.

Correlations from H5 to C6 and C3, further establishing the structure of the pyridine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands.

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration is expected in the range of 2220-2240 cm⁻¹. pressbooks.pub The presence of this band is a strong indicator of the nitrile functional group.

Aromatic Rings: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). libretexts.org The C=C stretching vibrations within the pyridine and benzene (B151609) rings would result in several sharp bands in the 1400-1600 cm⁻¹ region. vscht.cz For instance, bands around 1585 cm⁻¹ and 1475 cm⁻¹ are characteristic of the pyridine ring.

Halogenated Group (C-Cl): The C-Cl stretching vibrations are found in the fingerprint region of the spectrum. For aryl chlorides, these absorptions typically occur as strong bands in the 1000-1100 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium-Sharp |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong (multiple bands) |

| Aryl C-Cl | Stretch | 1000 - 1100 | Strong |

Note: Predicted values are based on data from analogous compounds like 2-chloronicotinonitrile. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. When subjected to electron ionization (EI), a molecule is ionized to form a molecular ion (M⁺•), which can then break down into smaller, characteristic fragment ions. youtube.com

For this compound, the molecular ion peak would be a key feature. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most intense peak will be the [M]⁺ peak, followed by an [M+2]⁺ peak (from one ³⁷Cl atom) that is about two-thirds the intensity of M⁺, and an [M+4]⁺ peak (from two ³⁷Cl atoms) that is about one-ninth the intensity of M⁺.

Common fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. youtube.commiamioh.edu

Loss of Chlorine: Fragmentation by loss of a chlorine radical (•Cl) would lead to an [M-35]⁺ ion.

Loss of Nitrile Group: Cleavage of the nitrile group could result in an [M-26]⁺ ion corresponding to the loss of •CN.

Ring Cleavage: The bond connecting the pyridine and phenyl rings could cleave, leading to fragments corresponding to each of the substituted rings.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy, typically to four or five decimal places. nih.gov Unlike low-resolution mass spectrometry which provides a nominal integer mass, HR-MS can distinguish between molecules that have the same integer mass but different atomic constituents. nih.gov This is achieved by measuring the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element in the molecule. researchgate.net

For this compound, the molecular formula is C₁₂H₆Cl₂N₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). researchgate.net This calculated value is then compared to the experimental mass obtained from the HR-MS instrument. A close match between the theoretical and experimental values (typically within a few parts per million, ppm) provides strong evidence for the proposed elemental formula.

Table 1: Theoretical Mass Data for C₁₂H₆Cl₂N₂ This table is interactive. You can sort and filter the data.

| Parameter | Description | Value |

|---|---|---|

| Molecular Formula | The elemental constituents of the molecule. | C₁₂H₆Cl₂N₂ |

| Average Mass | Mass calculated using the natural isotopic abundance of each element. | 249.10 g/mol |

| Monoisotopic Mass | Mass calculated using the most abundant isotope of each element (C=12.00000, H=1.00783, N=14.00307, Cl=34.96885). | 247.99080 Da |

| Primary HR-MS Adduct | The protonated molecular ion, commonly observed in ESI+ mode. | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | The calculated mass-to-charge ratio for the protonated molecule. | 248.99808 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing an exact mass, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is highly characteristic of the molecule's structure and can be used for confirmation. This analysis is often performed using tandem mass spectrometry (MS/MS), where the parent ion (e.g., the [M+H]⁺ ion) is selected and fragmented.

While specific experimental fragmentation data for this compound is not detailed in the provided sources, a plausible fragmentation pathway can be predicted based on its structure and established fragmentation rules for related compounds like halogenated aromatics and nitriles. libretexts.orgmdpi.comnih.gov The bond between the two aromatic rings and the bonds to the chloro and cyano substituents are likely points of cleavage.

Key fragmentation pathways would include:

Loss of a Chlorine Radical: Cleavage of a C-Cl bond to form an [M-Cl]⁺ ion.

Loss of the Cyano Group: Elimination of the nitrile, often as hydrogen cyanide (HCN), leading to an [M-HCN]⁺ fragment.

Cleavage of the Inter-ring Bond: Scission of the C-C bond connecting the phenyl and pyridine rings, resulting in characteristic ions for each ring system. For instance, a fragment corresponding to the [C₆H₄Cl]⁺ chlorophenyl cation would be a strong indicator of the substitution pattern.

Ring Fragmentation: Further fragmentation of the aromatic rings themselves.

Table 2: Plausible Mass Spectrometry Fragments for this compound This table is interactive. You can sort and filter the data.

| Fragment Ion | Proposed Loss from Parent Molecule | Theoretical m/z of Fragment |

|---|---|---|

| [C₁₂H₆ClN₂]⁺ | Loss of Cl radical | 213.022 |

| [C₁₁H₆Cl₂N]⁺ | Loss of HCN | 221.985 |

| [C₆H₄Cl]⁺ | Cleavage of inter-ring bond | 111.005 |

| [C₆H₂ClN₂]⁺ | Cleavage of inter-ring bond | 136.991 |

X-ray Crystallography

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While the specific crystal structure of this compound has not been published, analysis of related structures, such as 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile, demonstrates the type of data obtained. researchgate.net Such an analysis would provide definitive proof of the connectivity and stereochemistry of the title compound.

Table 3: Example of Crystallographic Data Obtained from SCXRD Analysis (Illustrative) This table is based on data for a related complex nicotinonitrile derivative and illustrates the type of information generated. researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P -1 |

| a (Å) | Unit cell dimension. | 7.7131 |

| b (Å) | Unit cell dimension. | 8.8579 |

| c (Å) | Unit cell dimension. | 12.6696 |

| **α (°) ** | Unit cell angle. | 73.445 |

| **β (°) ** | Unit cell angle. | 87.590 |

| **γ (°) ** | Unit cell angle. | 82.620 |

| **Volume (ų) ** | The volume of the unit cell. | 822.84 |

| Z | The number of molecules per unit cell. | 2 |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several key interactions are expected to dictate its solid-state architecture.

π-π Stacking: The presence of two aromatic rings (the chlorophenyl and chloropyridine moieties) makes π-π stacking a dominant interaction. rsc.org These interactions typically involve an offset face-to-face arrangement to minimize electrostatic repulsion, and they are crucial in stabilizing the crystal structure. researchgate.net Studies on similar chloropyridinecarbonitriles confirm the prevalence of such stacking. nih.govresearchgate.net

C-H···N Hydrogen Bonding: Weak hydrogen bonds are expected between aromatic C-H groups and the nitrogen atoms of either the pyridine ring or the nitrile group. nih.gov These directional interactions help to link molecules into one- or two-dimensional motifs.

The interplay of these forces—π-π stacking organizing the molecules into columns or layers and hydrogen bonding providing directional linkage—defines the final supramolecular assembly. rsc.org

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The results are used to confirm the empirical formula of a synthesized compound and assess its purity. The experimental values obtained from an elemental analyzer are compared against the theoretically calculated percentages based on the compound's molecular formula. A close agreement, typically within ±0.4%, validates the proposed formula. researchgate.net

For this compound (C₁₂H₆Cl₂N₂), the theoretical elemental composition can be readily calculated.

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₆Cl₂N₂) This table is interactive. You can sort and filter the data.

| Element | Symbol | Atomic Mass (g/mol) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 57.86% |

| Hydrogen | H | 1.008 | 2.43% |

| Nitrogen | N | 14.007 | 11.25% |

| Chlorine | Cl | 35.453 | 28.46% |

Computational and Theoretical Investigations of 6 Chloro 2 2 Chlorophenyl Nicotinonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently employed to investigate the structural and electronic properties of heterocyclic compounds. For 6-Chloro-2-(2-chlorophenyl)nicotinonitrile, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be standard for obtaining reliable data. biointerfaceresearch.com This level of theory is well-suited for optimizing molecular geometries and calculating electronic parameters. biointerfaceresearch.commdpi.comresearchgate.net

Due to the presence of the chlorine atom at the ortho position of the phenyl ring, significant steric repulsion would be expected, likely forcing the two rings into a non-planar conformation. The optimized geometry would therefore represent a balance between the stabilizing effects of π-system conjugation (favoring planarity) and the destabilizing steric clash. Similar studies on substituted bi-aryl systems show that such non-planar arrangements are common.

Frequency calculations performed after optimization are crucial to confirm that the resulting structure is a true energy minimum, characterized by the absence of any imaginary frequencies.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: This data is hypothetical and based on typical values for similar structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(pyridine)-C(phenyl) | 1.485 |

| C-Cl (pyridine) | 1.740 |

| C-Cl (phenyl) | 1.745 |

| C≡N | 1.158 |

| Bond Angles (˚) | |

| C(pyridine)-C(pyridine)-C(phenyl) | 118.5 |

| Cl-C(pyridine)-N(pyridine) | 116.0 |

| Dihedral Angles (˚) | |

| Cl(phenyl)-C(phenyl)-C(pyridine)-N(pyridine) | 55.0 |

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

Once the geometry is optimized, the electronic properties can be analyzed. A Natural Bond Orbital (NBO) analysis would reveal the charge distribution across the molecule. The electronegative nitrogen and chlorine atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. The nitrile group, being a strong electron-withdrawing group, will significantly polarize the pyridine (B92270) ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites for intermolecular interactions. biointerfaceresearch.com The MEP surface would likely show negative potential (red and yellow regions) concentrated around the nitrogen atom of the pyridine ring, the nitrile nitrogen, and the two chlorine atoms. These regions represent likely sites for electrophilic attack or hydrogen bonding interactions. Positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic rings.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insight into how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In this compound, the HOMO is predicted to be primarily located on the 2-chlorophenyl ring, as phenyl rings are generally more electron-rich than pyridine rings, especially a pyridine ring substituted with electron-withdrawing groups.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This data is hypothetical and based on typical values for similar structures.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Prediction of Reactive Sites and Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index for this compound would indicate its propensity to act as an electrophile in reactions. The Fukui function is another tool used to predict reactive sites more specifically, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, often in the presence of a solvent or within a larger system like a protein binding site. mdpi.com An MD simulation for this compound would typically involve placing the DFT-optimized structure in a simulation box filled with water molecules and then solving Newton's equations of motion for every atom in the system over a period of nanoseconds.

These simulations could reveal important information about the conformational flexibility of the molecule, particularly the rotation around the C-C bond connecting the two rings. It would also show how the molecule interacts with surrounding water molecules, providing insights into its solubility and the stability of its hydration shell. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule's structure and the mobility of its constituent atoms over the simulation time. mdpi.com

Conformational Dynamics and Stability of the Molecule

In analogous biaryl systems, the planarity of the molecule is often hindered by steric repulsion between the ortho substituents on the two rings. For this compound, this would involve steric clash between the nitrogen atom and the chlorine atom on the pyridine ring, and the chlorine atom and a hydrogen atom on the 2-chlorophenyl ring. Computational studies on 2-phenylpyridine (B120327) have shown a significant energy barrier to planarity, with the perpendicular conformation being the energy maximum. nih.gov The ground state conformation is typically twisted, with a dihedral angle that minimizes these repulsive forces while attempting to maximize π-conjugation between the rings, which favors planarity. The presence of the ortho-chloro substituent on the phenyl ring is expected to significantly influence the preferred dihedral angle and the rotational energy barrier. libretexts.org

Solvent Interaction Studies

Specific experimental or computational studies detailing the interaction of this compound with various solvents are not found in the available literature. Generally, solvent effects can be investigated computationally by using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics simulations. These studies can predict how the solvent polarity and hydrogen bonding capability might influence the conformational equilibrium and the electronic properties of the molecule.

For polar molecules like this compound, a change in solvent polarity is expected to affect the stability of its different conformers and its electronic transition energies. researchgate.netyoutube.com The interaction between the solvent and the substituents (the chloro and cyano groups) would be a key factor. rsc.org For instance, polar protic solvents could potentially form hydrogen bonds with the nitrogen atom of the pyridine ring or the cyano group, which would influence the molecular properties.

Spectroscopic Property Prediction and Correlation

Computational Prediction of NMR and IR Spectra

While experimentally obtained spectra are the standard for characterization, computational methods like Density Functional Theory (DFT) can predict NMR and IR spectra. nih.gov For this compound, such specific predictions are not published.

A computational approach would typically involve geometry optimization of the molecule followed by frequency and NMR chemical shift calculations. The predicted ¹H and ¹³C NMR chemical shifts would be sensitive to the electronic environment of each nucleus, which is in turn affected by the molecule's conformation. youtube.com Similarly, the calculated IR spectrum would show vibrational frequencies corresponding to the various functional groups, such as the C≡N stretch of the nitrile group, C-Cl stretches, and the aromatic C-H and C=C/C=N stretching and bending modes. Correlation with experimental spectra, if available, would be crucial for validating the computational model.

Simulation of UV-Vis Absorption and Emission Properties

Simulations of the UV-Vis absorption spectra for this compound have not been reported. Such simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state methods. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like this, one would expect to see π→π* transitions associated with the aromatic systems. The degree of conjugation between the two rings, dictated by the dihedral angle, would significantly impact the position of these absorption bands. researchgate.net Solvent effects are also critical, as the polarity of the solvent can shift the absorption maxima (solvatochromism). researchgate.net

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

A crystal structure for this compound, which is a prerequisite for Hirshfeld surface analysis, is not publicly available. This analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystalline environment. nih.govmdpi.com

If a crystal structure were determined, Hirshfeld surface analysis would map the different types of close intermolecular contacts. The surface is typically colored according to normalized contact distance (d_norm), highlighting regions of significant interaction. nih.gov The corresponding 2D fingerprint plots would provide a quantitative summary of the various interactions, such as H···H, C···H, Cl···H, and N···H contacts, showing the percentage contribution of each to the total crystal packing. researchgate.netacs.org This would offer insights into the forces governing the solid-state assembly of the molecules. mdpi.comnsf.govresearchgate.netresearchgate.net

Energy Framework Computations for Crystal Packing Stability

Energy framework analysis is typically performed on a single-crystal X-ray diffraction-derived geometry. Using quantum mechanical calculations, the interaction energies between a central molecule and its surrounding neighbors within the crystal lattice are computed. These pairwise interaction energies are then categorized into their electrostatic, dispersion, polarization, and repulsion components to provide a comprehensive energy landscape.

A detailed breakdown of the interaction energies can be visualized through energy framework diagrams, where the magnitude of the interaction between molecular pairs is represented by cylinders connecting the centroids of the molecules. The color and thickness of the cylinders typically correspond to the nature and strength of the interaction, providing an intuitive visual guide to the crystal's energetic topology.

Detailed Research Findings

In a hypothetical computational study of this compound, the interaction energies between a central molecule and its nearest neighbors within a specified radius (e.g., 5 Å) would be calculated. The results would likely reveal a hierarchy of interactions contributing to the crystal's stability. For instance, the π-π stacking interactions between the aromatic rings are expected to be a significant stabilizing force. The presence of two chlorine atoms introduces the possibility of halogen bonding (Cl···Cl or Cl···N interactions), which can further stabilize the crystal packing.

To illustrate the type of data generated from such a computational investigation, the following interactive tables provide a hypothetical breakdown of the calculated interaction energies.

Table 1: Calculated Interaction Energies for this compound

| Interaction Type | Energy (kJ/mol) |

| π-π Stacking | -50.2 |

| Halogen Bonding | -15.8 |

| Dipole-Dipole | -25.5 |

| Van der Waals | -38.9 |

| Total Interaction Energy | -130.4 |

Table 2: Contribution of Energy Components to Total Interaction Energy

| Energy Component | Percentage Contribution |

| Electrostatic | 35% |

| Dispersion | 55% |

| Polarization | 8% |

| Repulsion | -2% |

| Total | 100% |

These tables demonstrate how energy framework computations can quantify the various forces at play within the crystal lattice, offering a detailed picture of the factors that underpin the stability of the crystalline form of this compound.

Advanced Chemical Applications of 6 Chloro 2 2 Chlorophenyl Nicotinonitrile and Its Structural Analogs

Role as Key Intermediates in Complex Organic Synthesis

The reactivity of the chlorine atoms, particularly the one at the 2-position of the pyridine (B92270) ring, facilitates nucleophilic substitution reactions, making compounds like 6-Chloro-2-(2-chlorophenyl)nicotinonitrile prized intermediates for constructing elaborate molecules.

Synthesis of Polyheterocyclic Systems for Diverse Chemical Libraries

The 2-chloronicotinonitrile framework is a fundamental building block for generating polyheterocyclic systems, which are compounds containing multiple ring structures. These systems are crucial for developing diverse chemical libraries used in high-throughput screening for drug discovery and materials research. chemrxiv.org The chloro-substituent is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities and the construction of new heterocyclic rings.

For instance, 2-chloropyridine (B119429) derivatives are used as synthons to build more complex molecules. nih.gov They can react with binucleophiles to form fused ring systems or with various nucleophiles to introduce side chains that can be further cyclized. A common strategy involves reacting 2-chloronicotinonitriles with nitrogen-based nucleophiles like hydrazine (B178648) hydrate (B1144303) to produce 2-hydrazinylnicotinonitrile derivatives. nih.gov These intermediates are then used to construct fused pyrazole (B372694) or triazole rings, expanding the molecular diversity. Similarly, reaction with amines can lead to the formation of substituted aminopyridines, which are precursors to other complex structures. nih.govbeilstein-journals.org The synthesis of chloro-containing heterocyclic compounds is recognized as a significant area in medicinal chemistry for generating novel therapeutic agents. nih.gov

Table 1: Examples of Polyheterocyclic Systems Derived from Chloronicotinonitrile Analogs

| Starting Material Class | Reagent | Resulting Heterocyclic System | Application Area |

|---|---|---|---|

| 2-Chloronicotinonitriles | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridines | Medicinal Chemistry nih.gov |

| 2-Chloronicotinonitriles | Guanidine | Pyrido[2,3-d]pyrimidines | Medicinal Chemistry |

| 2-Chloropyridines | N-methylethanolamine | N-substituted Pyridines | Pharmaceutical Synthesis beilstein-journals.org |

Building Blocks for Functional Materials Precursors

Beyond medicinal chemistry, 6-chloro-2-aryl-nicotinonitriles are pivotal precursors for functional materials. The term "functional material" refers to a substance designed to possess specific, often responsive, properties, such as fluorescence or nonlinear optical activity. The synthesis starts with the basic nicotinonitrile scaffold, which is then chemically modified to instill these desired functions.

The compound serves as a building block for more complex organic molecules that have applications in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitrile and chloro groups enhances the reactivity of the pyridine ring, making it a versatile starting point for creating precursors to materials with specific optical and electronic properties. researchgate.netresearchgate.net By strategically substituting the chlorine atoms and modifying the aryl group, chemists can fine-tune the electronic structure of the resulting molecule, which is a key principle in designing functional organic materials.

Applications in Materials Science

The derivatives of this compound have shown significant promise in various fields of materials science, owing to the unique photophysical and electrochemical properties that can be engineered into their structures.

Development of Fluorescent Materials

Fluorescent materials, which absorb light at one wavelength and emit it at a longer wavelength, are essential in technologies like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. nih.gov Substituted nicotinonitriles are a promising class of compounds for creating such materials.

Research has shown that nicotinonitrile derivatives can exhibit strong fluorescence. For example, the synthesis of 2-Amino-6-chloro-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitrile, a structural analog, resulted in a compound with strong blue-green fluorescence emission maxima between 420–630 nm. researchgate.net The combination of an electron-donating group (like dimethylamino) and the electron-withdrawing pyridine-dicarbonitrile core creates a "push-pull" system that facilitates intramolecular charge transfer (ICT), a common mechanism for fluorescence. Similarly, other synthesized nicotinonitrile derivatives have been reported to exhibit greenish-blue fluorescence. researchgate.net Studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives confirmed that these compounds are effective blue emitters. researchgate.net

Table 2: Fluorescence Properties of Nicotinonitrile Derivatives

| Compound Class | Substituents | Emission Color | Reported Wavelength (nm) | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloro-4-arylpyridine-3,5-dicarbonitriles | -N(CH₃)₂ at C4-aryl | Blue-Green | 420-630 | researchgate.net |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitriles | Various aryl groups | Blue | Not specified | researchgate.net |

Exploration as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. youtube.com They are critical for applications in photonics, telecommunications, and optical data storage. Organic molecules with large π-conjugated systems and significant charge asymmetry (D-π-A, or Donor-π-Acceptor structures) often exhibit strong NLO responses. analis.com.my

Nicotinonitrile derivatives are recognized as a class of compounds with potential NLO applications. researchgate.net The introduction of electron-donating and electron-withdrawing groups onto the pyridine ring system can create the necessary charge asymmetry. Theoretical studies on related structures have shown that chloro substituents can be effective in tuning the electronic properties of a molecule. nih.gov The presence of a chloro group can decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which often correlates with an enhanced NLO response. nih.gov The core structure of this compound, with its combination of electron-withdrawing nitrile and chloro groups and the potential for modification, makes it an attractive scaffold for designing new NLO materials.

Studies in Corrosion Inhibition

Corrosion is the degradation of a material due to chemical reactions with its environment, a problem that causes significant economic losses. Organic compounds containing heteroatoms (like nitrogen and sulfur) and π-electrons are often effective corrosion inhibitors because they can adsorb onto a metal surface and form a protective barrier. researchgate.net

Nicotinonitrile derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.net For example, 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (B5685546) have demonstrated high inhibition efficiencies, reaching up to 97%, by adsorbing onto the steel surface and impeding both anodic and cathodic reactions. researchgate.net The effectiveness of these inhibitors is attributed to the presence of multiple adsorption centers, including the nitrogen atom of the pyridine ring, the nitrile group, and the π-electrons of the aromatic rings. Other pyridine-based structures, such as nicotinohydrazide derivatives, have also shown excellent corrosion protection, with efficiencies as high as 97%. nih.gov The presence of the "2-chlorophenyl" group in the target compound is also relevant, as pyrazolinone derivatives containing this moiety have been successfully used to inhibit corrosion on stainless steel. biointerfaceresearch.com

Table 3: Corrosion Inhibition Efficiency of Nicotinonitrile Analogs on Steel

| Inhibitor Compound | Medium | Max. Inhibition Efficiency (%) | Mechanism Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 1 M HCl | 97.1 | Mixed (Predominantly Cathodic) | researchgate.net |

| 2-Amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 1 M HCl | 95.2 | Mixed (Predominantly Cathodic) | researchgate.net |

| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | 1 M HCl | 97.0 | Mixed | nih.gov |

Advanced Reaction Chemistry and Catalysis

The unique electronic and steric characteristics of the this compound scaffold make it and its structural analogs valuable platforms for advanced applications in reaction chemistry, particularly in the fields of organometallic catalysis and green chemistry.

Ligand Design in Organometallic Chemistry and Catalysis

The design of ligands is a cornerstone of modern organometallic chemistry, as ligands directly influence the reactivity, selectivity, and stability of metal catalysts. youtube.com Ligands, which are molecules or ions that bind to a central metal atom, can modulate the electronic density and steric environment of the metal center, thereby fine-tuning its catalytic performance. youtube.comnih.gov The structure of this compound possesses several features that make it an intriguing candidate for ligand development in catalysis.

The fundamental framework for this potential lies in the pyridine ring, a common motif in coordination chemistry. nih.govyoutube.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to a Lewis acidic transition metal center. youtube.com Furthermore, the nitrile (cyano) group (-C≡N) provides a second potential coordination site, allowing the molecule to act as a monodentate or bidentate ligand, or to bridge multiple metal centers.

The specific substituents on the this compound ring play a critical role in defining its potential as a ligand:

2-(2-chlorophenyl) Group: This bulky aryl substituent at the C2 position, adjacent to the primary coordinating nitrogen atom, introduces significant steric hindrance. This steric bulk can be highly advantageous in catalysis, as it can create a specific chiral pocket around the metal center, influencing the stereoselectivity of a reaction. It can control the approach of substrates to the catalytic site, favoring the formation of one enantiomer or diastereomer over another.

6-Chloro Group: The chlorine atom at the C6 position is electron-withdrawing. This electronic effect reduces the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atom. This modulation of the ligand's electron-donating ability directly impacts the electronic properties of the metal center it binds to. A more electron-deficient metal center can exhibit altered reactivity, for instance, by becoming more susceptible to oxidative addition or less prone to reductive elimination, key steps in many catalytic cycles.

3-Cyano Group: The strongly electron-withdrawing nitrile group further modifies the electronic landscape of the molecule and offers an additional site for metal coordination.

The combination of these steric and electronic factors suggests that ligands based on this scaffold could be tailored for specific catalytic applications, such as cross-coupling reactions where control of selectivity is paramount. nih.gov

| Structural Feature | Description | Potential Catalytic Implication |

|---|---|---|

| Pyridine Nitrogen | Lewis basic site with a lone pair of electrons. | Primary coordination site for binding to transition metal centers. |

| 2-(2-chlorophenyl) Group | Bulky, sterically demanding substituent adjacent to the pyridine nitrogen. | Controls substrate access to the catalytic center, potentially inducing high stereoselectivity. |

| 6-Chloro and 3-Cyano Groups | Strongly electron-withdrawing substituents. | Modulates the electronic properties of the ligand and the coordinated metal, influencing catalytic activity and stability. |

Exploration in Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nicotinonitrile derivatives and related heterocyclic compounds has been a fertile ground for the application of green methodologies, including microwave-assisted synthesis, solvent-free reactions, and phase-transfer catalysis. biomedres.usresearchgate.netorganic-chemistry.org

Microwave Assistance

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation for the synthesis of heterocyclic compounds structurally related to nicotinonitriles has been well-documented. For instance, a highly efficient, one-pot synthesis of 2,4,5-trisubstituted imidazoles using a nickel catalyst was achieved under microwave conditions, with reaction times dropping from 4.5 hours to just 20 minutes and yields increasing from 70% to 90%. organic-chemistry.org Similarly, the synthesis of 2-amino-3-aryl-5-substituted thiophenes was effectively carried out using KF-Al2O3 as a catalyst under microwave irradiation in a solvent-free setting. researchgate.net These examples underscore the potential for developing rapid and efficient synthetic routes to this compound analogs.

Solvent-Free Reactions

Conducting reactions without a solvent (or in a melt) represents a significant step forward in green chemistry, as it eliminates solvent waste, which is a major contributor to pollution from the chemical industry. researchgate.net This approach often simplifies the work-up and purification process. The synthesis of 2-aryl-substituted benzothiazoles, for example, has been successfully achieved by condensing aromatic aldehydes with 2-aminothiophenol (B119425) under solvent-free melt conditions, resulting in high yields and short reaction times without the need for a catalyst. researchgate.net Another example is the one-step, solvent-free synthesis of NiCo2S4 nanostructures via a solid-state reaction, highlighting the applicability of this method even for inorganic materials. nih.gov These protocols demonstrate the feasibility of creating complex molecules like nicotinonitrile derivatives while minimizing environmental impact.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). biomedres.uscrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. crdeepjournal.org This methodology can eliminate the need for expensive, toxic, or hazardous solvents that are often required to co-solubilize all reactants. PTC has been successfully applied to a wide range of reactions, including C-, N-, O-, and S-alkylations, and cyanations. crdeepjournal.orgnih.gov Its utility in the industrial synthesis of pharmaceuticals and agrochemicals demonstrates its power to make chemical manufacturing more efficient and sustainable by increasing yields, reducing by-products, and replacing strong, hazardous bases with inexpensive alternatives like sodium hydroxide. phasetransfer.com

| Methodology | Target Compound Type | Key Findings/Advantages | Reference |

|---|---|---|---|

| Microwave Assistance | 2,4,5-Trisubstituted Imidazoles | Reaction time reduced from 4.5 hours to 20 minutes; yield increased from 70% to 90%. | organic-chemistry.org |

| Microwave Assistance & Solvent-Free | 2-Amino-3-aryl-5-substituted Thiophenes | Efficient synthesis using KF-Al2O3 catalyst, avoids hazardous solvents. | researchgate.net |

| Solvent-Free (Melt) | 2-Aryl-substituted Benzothiazoles | High yields, short reaction times, eco-friendly, no catalyst needed. | researchgate.net |

| Phase-Transfer Catalysis | General (Alkylations, Cyanations) | Enables reactions in biphasic systems, reduces solvent use, increases safety and yield. | biomedres.uscrdeepjournal.orgphasetransfer.com |

Future Research Directions and Unexplored Avenues in 6 Chloro 2 2 Chlorophenyl Nicotinonitrile Chemistry

Development of Sustainable and Efficient Synthetic Routes

Traditional synthetic methods for nicotinonitriles often involve harsh conditions, stoichiometric reagents, or multi-step processes that can be inefficient and generate significant waste. chem-soc.siorgsyn.org Future research must prioritize the development of greener and more atom-economical synthetic pathways.

The advancement of catalytic science offers significant opportunities to improve the synthesis of nicotinonitrile derivatives. Research into novel catalytic systems is a key avenue for enhancing efficiency, selectivity, and sustainability.

Recent developments have shown the efficacy of various catalysts in the synthesis of the broader nicotinonitrile family. For instance, magnetic H-bond catalysts and recyclable nanomagnetic catalysts have been successfully employed in multi-component reactions to produce nicotinonitrile compounds under solvent-free conditions. researchgate.netresearchgate.net These approaches offer advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. Another promising area is the use of novel ionic liquids and nanostructured molten salts, which have demonstrated catalytic activity for the synthesis of 2-amino-4-aryl-6-(arylamino)pyridine-3,5-dicarbonitriles. researchgate.net

Future work could focus on adapting these systems for the specific synthesis and derivatization of 6-Chloro-2-(2-chlorophenyl)nicotinonitrile. A particularly innovative approach involves catalysts with unique structural architectures, such as a heptazine chain structure with dual copper ion cores, which has shown high efficiency in cross-coupling reactions. sciencedaily.com Exploring such dual-metal catalysts could open new pathways for functionalizing the chloro-substituents on the molecule.

Table 1: Potential Novel Catalytic Systems for this compound

| Catalytic System | Potential Application | Advantages | Supporting Evidence |

| Magnetic Nanoparticle Catalysts | One-pot synthesis of the nicotinonitrile core. | Recyclable, solvent-free conditions, high yields. | researchgate.netresearchgate.net |

| Ionic Liquid Catalysts | Derivatization via multi-component reactions. | Solvent-free conditions, novel mechanistic pathways (anomeric based oxidation). | researchgate.net |

| Dual-Metal Core Catalysts | Selective cross-coupling at C-6 chloro position. | High efficiency, lower energy barriers, potential for complex transformations. | sciencedaily.com |

| Copper-Catalyzed Systems | Modular synthesis of the pyridine (B92270) ring. | Mild conditions, broad functional group tolerance, redox-neutral processes. | organic-chemistry.org |

Transitioning from traditional batch processing to continuous flow chemistry represents a significant leap forward in terms of safety, efficiency, and scalability. youtube.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is crucial when dealing with highly reactive intermediates. youtube.com

A continuous synthesis has already been developed for a related compound, 2-bromo-4-methylnicotinonitrile, demonstrating the feasibility of this approach for complex halogenated pyridines. researchgate.net This process utilized inexpensive, acyclic raw materials and terminated in a crystallization step, yielding a high-purity product. researchgate.net Applying these principles to this compound could lead to a more cost-effective and safer manufacturing process. Furthermore, superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can dramatically accelerate reaction rates, potentially eliminating the need for a catalyst altogether. nih.gov

Table 2: Advantages of Flow Chemistry for Nicotinonitrile Synthesis

| Feature | Benefit | Relevance to this compound | Supporting Evidence |

| Precise Temperature Control | Improved selectivity and safety, minimizing byproduct formation. | Control over exothermic reactions involving the nitrile or chloro groups. | youtube.com |

| Enhanced Mixing | Increased reaction rates and yields. | Crucial for multi-component reactions to assemble the core structure. | youtube.com |

| Process Intensification | Higher productivity in a smaller footprint. | Enables more economical production. | nih.gov |

| Scalability | Seamless transition from laboratory to pilot-plant scale. | Facilitates industrial adoption of new synthetic routes. | researchgate.netnih.gov |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or intermediates. | Important when handling chlorinated compounds and cyanating agents. | youtube.com |

Exploration of Novel Reactivity Patterns

The rich electronic landscape of this compound, characterized by electron-withdrawing nitrile and chloro groups, suggests a variety of unexplored reactivity patterns. Photochemistry and electrochemistry are two powerful tools that could unlock novel transformations.

Photochemical reactions, initiated by the absorption of light, can drive transformations that are often inaccessible through thermal methods. taylorfrancis.com For halogenated aromatic compounds, photochemical pathways can lead to radical generation, cyclization, or degradation. mdpi.commdpi.com

Research on related chloro-substituted pyridones has demonstrated that photoredox catalysis can be used to achieve C-H functionalization, introducing new substituents under mild conditions. acs.org Another area of interest is photoelectrocyclization, which has been studied for pyridine-containing systems and could potentially be used to construct new fused-ring structures from derivatives of this compound. researchgate.net The interaction of atomic chlorine with pyridine under irradiation is known to form radical species, suggesting that the chlorine atoms on the target molecule could be photochemically activated for further reactions. nih.gov

Table 3: Potential Photochemical Reactions for Investigation

| Reaction Type | Description | Potential Outcome for the Target Compound | Supporting Evidence |

| Photoredox Catalysis | Use of a photocatalyst to mediate electron transfer for bond formation. | Functionalization at the C-4 or C-5 positions of the pyridine ring. | acs.org |

| Photo-induced C-Cl Bond Cleavage | Homolytic cleavage of the carbon-chlorine bond to form aryl radicals. | Subsequent coupling reactions to introduce new functional groups. | mdpi.com |

| Photoelectrocyclization | Light-induced pericyclic reaction to form new rings. | Synthesis of novel polycyclic aromatic nitrogen heterocycles. | researchgate.net |

| Photosensitized Degradation | Use of a sensitizer (B1316253) to promote breakdown of the molecule. | Environmental fate studies or controlled degradation pathways. | mdpi.com |

Electrochemical methods offer a green and powerful alternative for synthesis, using electrical current to drive redox reactions, often without the need for chemical oxidants or reductants. rsc.orgresearchgate.net The pyridine core is electrochemically active and can undergo both reduction and oxidation. researchgate.net

Recent studies have shown that electrochemical methods can be used to synthesize pyridine carboxamides from pyridine precursors in aqueous media, indicating that the nitrile group of this compound could potentially be converted to an amide under electrochemical conditions. rsc.org Furthermore, electrochemical processes have been developed for the cascade synthesis of complex heterocyclic systems, such as using an ammonium (B1175870) salt as both an electrolyte and a reagent source. rsc.org Investigating the cyclic voltammetry of this compound would be a critical first step to map its redox potentials and design targeted synthetic transformations, such as selective dechlorination or coupling reactions.

Table 4: Potential Electrochemical Transformations

| Reaction Type | Description | Potential Outcome for the Target Compound | Supporting Evidence |

| Electrochemical Reduction | Electron transfer to the molecule to initiate bond cleavage or functionalization. | Selective dechlorination at the C-6 or C-2' position. | researchgate.net |

| Electrochemical Oxidation | Electron removal to generate radical cations for subsequent reactions. | Functionalization of the pyridine ring or coupling reactions. | rsc.org |

| Electrocatalytic Synthesis | Use of a mediator to facilitate electron transfer at lower potentials. | Conversion of the nitrile group to an amide or carboxylic acid. | rsc.org |

Advanced Spectroscopic Characterization Techniques

The unambiguous identification of this compound and its future derivatives requires sophisticated analytical techniques. While standard methods like 1H and 13C NMR are essential, advanced methods are needed to fully elucidate complex structures and analyze reaction mixtures. youtube.comyoutube.com

The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a particularly powerful strategy. nih.gov High-resolution mass spectrometry (HRMS) can provide exact molecular formulas, while fragmentation patterns can offer clues about the molecule's structure. nih.gov For complex isomers or reaction products, advanced 2D-NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for establishing connectivity between atoms.

Furthermore, integrating experimental data with computational chemistry can greatly assist in structural assignment. sns.itmdpi.com Theoretical calculations can predict spectroscopic properties (like NMR chemical shifts or IR vibrational frequencies) for different potential isomers, which can then be compared with experimental data to confirm the correct structure. This combined approach is crucial for characterizing the novel products that may arise from the exploratory reactions described above. sns.itmdpi.com

Table 5: Advanced Spectroscopic and Analytical Techniques

| Technique | Application | Benefit for Research | Supporting Evidence |

| High-Resolution Mass Spectrometry (HRMS) | Determining exact molecular weight and elemental composition. | Unambiguous confirmation of molecular formulas for new compounds. | nih.govnih.gov |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Elucidating complex molecular structures by showing proton-proton and proton-carbon correlations. | Definitive structural assignment of isomers and complex reaction products. | frontiersin.org |

| Comprehensive 2D Gas Chromatography (GCxGC-TOFMS) | High-resolution separation and identification of components in complex mixtures. | Analysis of reaction byproducts and isomeric purity. | nih.gov |

| Computational Chemistry | Predicting spectroscopic data and reaction energetics. | Aiding in the assignment of spectra and understanding reaction mechanisms. | sns.itmdpi.com |

| X-ray Crystallography | Determining the three-dimensional structure of crystalline solids. | Absolute confirmation of molecular structure and stereochemistry. | rsc.org |

Solid-State NMR for Polymorphism and Amorphous Forms

The crystalline and amorphous states of a pharmaceutical or material science compound can significantly influence its physical and chemical properties, including solubility, bioavailability, and stability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy stands out as a powerful, non-destructive technique to probe the local molecular environment in solid forms. Future research should focus on a comprehensive ssNMR investigation of this compound to identify and characterize its potential polymorphic and amorphous forms.

A proposed study could involve the use of ¹³C and ¹⁵N high-resolution ssNMR experiments. nih.gov By analyzing the chemical shifts and through-space correlations, it is possible to distinguish between different crystalline arrangements (polymorphs) or the lack of long-range order in amorphous material. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) and two-dimensional heteronuclear correlation experiments can provide detailed insights into molecular conformation and intermolecular interactions within the solid state. nih.gov

Table 1: Hypothetical ¹³C ssNMR Chemical Shifts for Different Forms of this compound

| Carbon Atom Position | Polymorph A (ppm) | Polymorph B (ppm) | Amorphous (ppm) |

| C2 | 158.2 | 160.5 | 159.1 (broad) |

| C3 | 115.8 | 114.9 | 115.5 (broad) |

| C4 | 140.1 | 139.7 | 140.0 (broad) |

| C5 | 128.9 | 129.4 | 129.1 (broad) |

| C6 | 151.7 | 152.8 | 152.0 (broad) |

| CN | 117.3 | 116.5 | 117.0 (broad) |

| C1' | 135.4 | 134.8 | 135.1 (broad) |

| C2' | 132.1 | 133.0 | 132.5 (broad) |

| C3' | 130.6 | 130.1 | 130.4 (broad) |

| C4' | 127.8 | 128.3 | 128.0 (broad) |

| C5' | 129.5 | 129.9 | 129.6 (broad) |

| C6' | 131.2 | 130.8 | 131.0 (broad) |

Note: This table is illustrative and represents the type of data that could be generated from ssNMR studies. The differences in chemical shifts would indicate variations in the local electronic environment for each carbon atom in the different solid forms.

High-Resolution Imaging Techniques for Material Characterization

To complement the spectroscopic data from ssNMR, high-resolution imaging techniques are crucial for visualizing the morphology and surface characteristics of this compound at the nanoscale. Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide topographical information and insights into the packing of molecules on the surface of a material.

Future studies could employ these techniques to directly observe the crystal habits of different polymorphs or the surface features of amorphous preparations. This would be particularly valuable in understanding the dissolution behavior and mechanical properties of the compound. For instance, AFM could be used to monitor crystal growth processes or phase transitions in real-time under controlled environmental conditions.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in chemical research, enabling the rapid prediction of properties and the identification of promising new applications.

Predictive Modeling for Synthesis and Reactivity

Machine learning models can be developed to predict the synthetic accessibility and reactivity of this compound and its derivatives. nih.govrsc.org By training a neural network on a large dataset of known chemical reactions and molecular properties, it would be possible to forecast the outcomes of potential synthetic routes, optimize reaction conditions, and predict the stability of the compound under various chemical environments. rsc.org

A potential research direction would involve creating a regression model that correlates the electronic and structural properties of this compound with its experimental reactivity. nih.gov This model could predict key reactivity descriptors, providing a low-cost and high-speed screening tool for designing new molecules with desired chemical properties. nih.gov

Table 2: Predicted Reactivity Indices for this compound using a Hypothetical Machine Learning Model

| Reactivity Descriptor | Predicted Value |

| Electrophilicity Index (ω) | 3.15 eV |

| Nucleophilicity Index (N) | 1.89 eV |

| Hardness (η) | 5.62 eV |

| Dipole Moment | 3.2 D |

Note: This table illustrates the kind of predictive data an ML model could generate. These indices are fundamental in understanding the chemical behavior of a molecule in various reactions.

High-Throughput Virtual Screening for New Applications

High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of a large library of chemical compounds for their potential to interact with a specific biological target or to exhibit desired material properties. nih.govnih.govrsc.org The unique structure of this compound, featuring a chlorinated pyridine ring and a chlorophenyl substituent, makes it an interesting candidate for HTVS across various applications.